
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with dimethylamino groups are often used in various fields of chemistry due to their basicity and nucleophilic properties . They can be part of larger molecules, such as pharmaceuticals or polymers .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Mannich reaction , or the copolymerization of amine-containing monomers . The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Compounds with dimethylamino groups can participate in a variety of reactions, such as esterifications, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , which incorporates N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide , self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Furthermore, these drug-loaded nanoparticles can form micelleplexes with DNA through electrostatic interactions. These novel polymer nanocarriers show promise for simultaneous DNA and drug co-delivery .
Gene Delivery
Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are water-soluble and positively charged. Due to this property, they can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. PDMAEMA is commonly used for gene delivery. Its pH sensitivity and interaction with mucosal gel layers have led to applications in ocular drug delivery systems and anticancer therapy .
Filtration Techniques
PDMAEMA derivatives find use in filtration techniques. Their water solubility and pH responsiveness make them suitable for various filtration applications .
Surface Coatings and Patterning
PDMAEMA-based polymers have been explored for coatings and surface patterning. Their unique properties allow for tailored surface modifications .
Antibacterial Materials
PDMAEMA segments exhibit antibacterial properties. Researchers have synthesized amphiphilic copolymers containing PDMAEMA for potential use in antimicrobial applications .
Biodegradable Nanogels for Drug Delivery
Crosslinked PDMAEMA nanogels loaded with specific drugs, such as pilocarpine hydrochloride , have been developed for ocular drug delivery. These nanogels interact with mucosal membranes and offer controlled drug release .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-12(18-15(17-11)19(2)3)10-16-23(20,21)14-7-5-13(22-4)6-8-14/h5-9,16H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKFQPZFJLTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

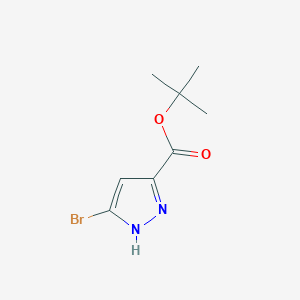
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
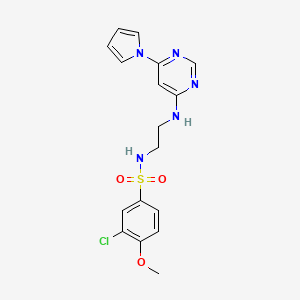

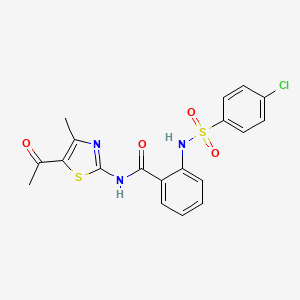
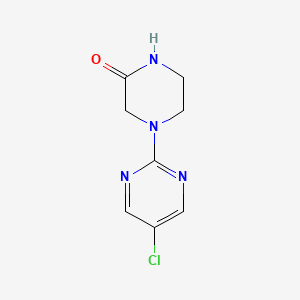
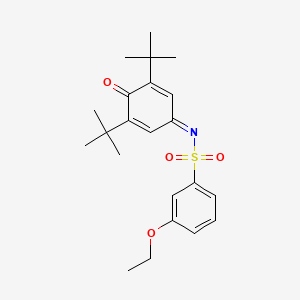
![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)
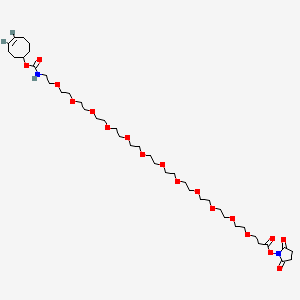
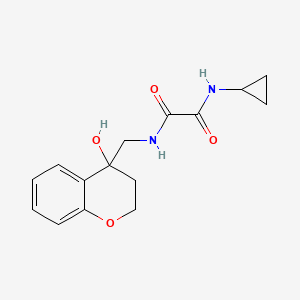
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)